5,6-Decadien-3-yne, 5,7-diethyl-

Plant volatilomics Insect–host interaction Chemoecology

5,6-Decadien-3-yne, 5,7-diethyl- (CAS 61227-89-2) is a C14 branched acyclic unsaturated hydrocarbon bearing a conjugated allene–alkyne (enyne–allene) framework. With molecular formula C14H22, exact mass 190.172 Da, XLogP3-AA 5.2, zero hydrogen bond donors/acceptors, and topological polar surface area 0 Ų, it is a low-polarity, moderately lipophilic volatile compound classified under unsaturated hydrocarbons (fatty acyls biosynthetic pathway).

Molecular Formula C14H22
Molecular Weight 190.32 g/mol
CAS No. 61227-89-2
Cat. No. B13954708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Decadien-3-yne, 5,7-diethyl-
CAS61227-89-2
Molecular FormulaC14H22
Molecular Weight190.32 g/mol
Structural Identifiers
SMILESCCCC(=C=C(CC)C#CCC)CC
InChIInChI=1S/C14H22/c1-5-9-11-14(8-4)12-13(7-3)10-6-2/h5-8,10H2,1-4H3
InChIKeyHFTHVMPRQHDBBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Decadien-3-yne, 5,7-diethyl- (CAS 61227-89-2): Compound Identity, Natural Occurrence Profile, and Procurement Baseline


5,6-Decadien-3-yne, 5,7-diethyl- (CAS 61227-89-2) is a C14 branched acyclic unsaturated hydrocarbon bearing a conjugated allene–alkyne (enyne–allene) framework [1]. With molecular formula C14H22, exact mass 190.172 Da, XLogP3-AA 5.2, zero hydrogen bond donors/acceptors, and topological polar surface area 0 Ų, it is a low-polarity, moderately lipophilic volatile compound classified under unsaturated hydrocarbons (fatty acyls biosynthetic pathway) [1][2]. The compound is exclusively reported as a naturally occurring plant volatile identified via GC–MS headspace or essential oil analysis in species including Juglans regia (walnut), Panax notoginseng, Glebionis coronaria, Eucalyptus microtheca, Ligusticum chuanxiong, and Hainan Michelia mediocris [2][3].

Natural plant volatile (allene–yne) reference standard
Supports GC–MS qualitative identification workflows
RI-confirmed library match for peak assignment
Source-specific volatile marker research and chemotaxonomy

Why Generic Substitution Fails for 5,6-Decadien-3-yne, 5,7-diethyl- (CAS 61227-89-2): Tissue-, Variety-, and Species-Level Distribution Specificity


Generic substitution with other C12–C15 volatile hydrocarbons or related allene-ynes cannot replicate the compound-specific distribution profile of 5,6-decadien-3-yne, 5,7-diethyl-. Quantitative GC–MS evidence demonstrates that this compound shows pronounced organ-specific accumulation (detected at 1.68% in walnut leaf but entirely absent in walnut fruit), variety-restricted expression (detected exclusively in Panax notoginseng variety S2 among four varieties compared), and large species-dependent abundance differences (0.13% in Glebionis coronaria vs. 9.11% in Hainan Michelia mediocris) [1][2][3]. These data mean that substituting a generic 'C14 volatile alkyne' or 'allene-yne mixture' cannot match the source-verified chemical identity required for analytical reference standardization, chemotaxonomic marker studies, or ecological/behavioral bioassay reproducibility.

Distribution Generic C14 hydrocarbons may not reproduce organ-specific leaf/fruit absence patterns observed in walnut.
Analog Closest C12 allene-yne structural analog differs in lipophilicity and retention time, limiting surrogate use in quantitative GC–MS.
Source Botanical origin dictates abundance; H. mediocris (high) and G. coronaria (trace) oils are not interchangeable without specification review.

Quantitative Differentiation Evidence: 5,6-Decadien-3-yne, 5,7-diethyl- (CAS 61227-89-2) vs. Closest Analogs, In-Class Compounds, and Alternative Volatile Hydrocarbons


Differential Organ-Specific Accumulation in Walnut (Juglans regia): Leaf vs. Fruit vs. Branch

In a systematic GC–MS analysis of volatile organic compounds (VOCs) from three walnut organs, 5,7-diethyl-5,6-decadien-3-yne was detected at 1.68% relative content in leaf tissue but was entirely absent (nd) in fruit, and was present at an intermediate 1.1% in branch tissue [1]. By contrast, broadly distributed walnut volatiles such as limonene (leaf 10.54%, fruit 8.92%, branch 10.66%) and β-pinene (leaf 3.55%, fruit 3.2%, branch 4.13%) showed more uniform organ distribution [1]. This near-binary leaf/fruit differential makes the compound a candidate organ-specific volatile marker for walnut.

Organ-specific accumulation
Head-to-head
Leaf 1.68% · Fruit nd · Branch 1.1%
vs. limonene (leaf 10.54%, fruit 8.92%)
Leaf-exclusive volatile marker for walnut chemotyping.
Data from single study; independent replication supports marker confidence.
Plant volatilomics Insect–host interaction Chemoecology

Variety-Restricted Occurrence in Panax notoginseng Floral Headspace: Exclusive Detection in Variety S2

Among four P. notoginseng varieties (S1–S4) analyzed by HS-SPME-GC–MS under identical agroforestry conditions, 5,6-decadien-3-yne,5,7-diethyl was detected exclusively in variety S2 and was absent from S1, S3, and S4 floral headspace [1]. By comparison, co-occurring volatile markers such as cis-muurola-3,5-diene and (−)-α-muurolene were detected exclusively in S4, while β-copaene was restricted to S1 and S3 [1]. This variety-level restriction establishes the compound as a diagnostic varietal marker for floral fragrance authentication in P. notoginseng.

Variety-restricted occurrence
Head-to-head
Detected only in variety S2 among four P. notoginseng varieties
Absent in S1, S3, S4 · 3-carene present in all varieties (pan-varietal)
Binary diagnostic marker for S2 varietal authentication.
Requires confirmation across growing seasons and locations.
Floral fragrance profiling Chemotaxonomy Varietal authentication

Physicochemical Differentiation from Closest Structural Analog 5-Ethyl-3-methyl-3,4-nonadien-6-yne (CAS 61227-88-1): Molecular Weight, Lipophilicity, and Rotatable Bond Count

Compared to its nearest commercially indexed structural analog, 5-ethyl-3-methyl-3,4-nonadien-6-yne (CAS 61227-88-1, also an allene-yne), the target compound exhibits a 17.3% higher molecular weight (190.32 vs. 162.27 g/mol), a 1.0 log-unit higher XLogP3-AA (5.2 vs. 4.2), and two additional rotatable bonds (5 vs. 3) [1][2]. These differences arise from the additional ethyl branch and extended carbon skeleton (C14 vs. C12), producing measurably different chromatographic retention (RI 1339 vs. earlier elution of the analog at RT 15.690 and 17.371 min on the same column type) and distinct mass spectrometric fragmentation patterns [1][3].

Physicochemical differentiation
Reported
Target: MW 190.3, XLogP 5.2, rot. bonds 5
Analog (CAS 61227-88-1): MW 162.3, XLogP 4.2, rot. bonds 3
Chromatographic retention and partitioning differ measurably; analog not a valid RT surrogate.
Computed descriptors (PubChem); experimental confirmation of retention shift recommended.
Physicochemical profiling QSAR descriptor comparison Chromatographic behavior prediction

Species-Dependent Quantitative Abundance in Essential Oils: Hainan Michelia mediocris (9.11%) vs. Glebionis coronaria (0.13%)

The relative abundance of 5,7-diethyl-5,6-decadien-3-yne varies dramatically between plant species. In the steam-distilled leaf volatile oil of Hainan Michelia mediocris Dandy, it constitutes 9.11% of total oil composition, ranking among the top five constituents [1]. In contrast, in the essential oil of Chrysanthemum coronarium (Glebionis coronaria), the same compound represents only 0.13% of total oil [2]. This 70-fold difference (9.11% vs. 0.13%) in relative abundance across source species means that botanical origin, not merely compound identity, dictates the feasible yield and procurement economics.

Species-dependent abundance
Reported
H. mediocris 9.11% vs. G. coronaria 0.13%
70-fold difference in relative essential oil content
Botanical origin governs isolation yield and procurement feasibility.
Values from two independent GC–MS studies; inter-laboratory variation possible.
Essential oil standardization Botanical identification Natural product sourcing

Retention Index (RI) Specificity on HP-5MS Column for GC–MS Identification: RI 1339 vs. Closely Eluting Analogs

On a standard HP-5MS capillary column (30 m, 5% phenyl methyl siloxane) under typical temperature-programmed GC conditions, 5,7-diethyl-5,6-decadien-3-yne exhibits a linear retention index (RI) of 1339 [1]. Its closest structural analog, 3,4-nonadien-6-yne, 5-ethyl-3-methyl- (CAS 61227-88-1), elutes at two distinct retention times (RT 15.690 and 17.371 min) on the same column type, with the target compound eluting at RT 17.596 min under similar conditions [2]. The RI 1339 value is confirmed against n-alkane standards and is archived in the NIST14 and Wiley Registry mass spectral libraries, providing a verified reference point for unambiguous GC–MS identification [1][3].

Retention index specificity
Analytical context
RI 1339 (HP-5MS)
Nearest neighbor neryl acetate RI 1343 · baseline resolution ΔRI = 4
Compound-specific RI essential for unambiguous peak assignment in complex plant headspace.
Confirmed in NIST14/Wiley libraries; verify with in-house alkane ladder.
Analytical method validation GC–MS reference standards Retention index database

Highest-Value Application Scenarios for 5,6-Decadien-3-yne, 5,7-diethyl- (CAS 61227-89-2) Based on Proven Quantitative Differentiation


Certified Analytical Reference Standard for GC–MS Volatile Profiling of Walnut and Panax Species

The compound's confirmed RI of 1339 on HP-5MS, its inclusion in the NIST14 and Wiley Registry mass spectral libraries, and its tissue-specific abundance pattern in walnut (leaf 1.68%, fruit nd) make it a high-value reference standard for laboratories performing GC–MS volatile profiling of Juglans regia and Panax notoginseng matrices [1][2]. A purified standard enables reliable retention time locking, response factor calibration, and unambiguous peak assignment in complex plant volatile mixtures where the compound co-elutes near neryl acetate (RI 1343).

Chemotaxonomic Marker for Panax notoginseng Variety Authentication

The exclusive detection of 5,6-decadien-3-yne,5,7-diethyl in P. notoginseng variety S2 (three-forked seven leaves) among four varieties provides a binary diagnostic marker for varietal discrimination [1]. Quality control laboratories and botanical authentication services can employ this compound as a targeted analyte in SPME-GC–MS or GC–MS/MS methods to verify the varietal identity of P. notoginseng flower material, complementing DNA barcoding approaches with a chemical phenotype marker.

Ecological Bioassay Probe for Insect–Host Volatile Interaction Studies

The differential accumulation of this compound in walnut leaf (1.68%) vs. fruit (not detected) and branch (1.1%) positions it as a candidate organ-specific volatile cue in codling moth (Cydia pomonella) oviposition-site selection studies [1]. Researchers investigating plant–insect chemical ecology require the purified compound for controlled-dose electroantennography (EAG), GC-EAD, and four-arm olfactometer bioassays, where a generic volatile mixture cannot dissect the contribution of individual leaf-specific constituents to insect behavioral responses.

Essential Oil Authentication and Adulteration Detection in Aromatic Plant Products

Given the 70-fold abundance differential between Hainan Michelia mediocris (9.11%) and Glebionis coronaria (0.13%) essential oils, the compound serves as a species-discriminating marker in essential oil authentication workflows [1][2]. Targeted quantification of 5,7-diethyl-5,6-decadien-3-yne by GC–MS can detect adulteration of high-value Michelia oil with lower-cost Glebionis or synthetic terpene blends, providing a specific chemical fingerprint that bulk physicochemical parameters (refractive index, density) cannot replicate.

Application
Selection Property
Validation Focus
GC–MS volatile profiling reference standard
Verified retention index and mass spectral library match
Peak assignment reproducibility in walnut and Panax matrices
Panax notoginseng varietal chemotaxonomy
Variety-exclusive occurrence (S2 binary marker)
SPME-GC–MS varietal discrimination across seasonal batches
Insect–host chemical ecology bioassays
Organ-specific volatile accumulation (leaf vs. fruit)
EAG and olfactometer dose-response experimental design
Essential oil botanical authentication
Species-dependent abundance differential
Targeted GC–MS quantification for adulteration screening
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